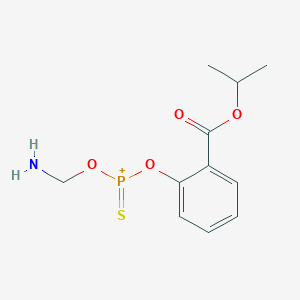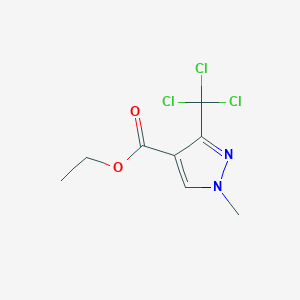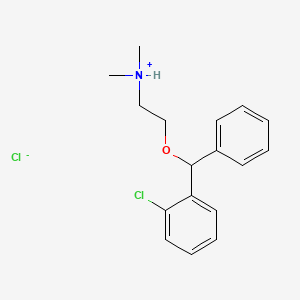
6-Chloro-9beta,10alpha-pregna-4,6-diene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-9beta,10alpha-pregna-4,6-diene-3,20-dione is a synthetic steroid compound with the molecular formula C21H27ClO2 and a molecular weight of 346.89 g/mol . This compound is known for its applications in various fields, including medicine and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 6-Chloro-9beta,10alpha-pregna-4,6-diene-3,20-dione typically involves the use of 9beta,10alpha-pregnane-5,7-diene-3,20-dione diethyl diacetal as a starting material. The synthetic route includes the following steps :
Deprotection: The starting material undergoes deprotection under acidic conditions to yield 9beta,10alpha-pregnane-4,7-diene-3,20-dione.
Rearrangement: The intermediate compound is then subjected to rearrangement under alkaline conditions to produce 9beta,10alpha-pregnane-4,6-diene-3,20-dione.
Chlorination: Finally, the compound is chlorinated to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, environmentally friendly, and to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-9beta,10alpha-pregna-4,6-diene-3,20-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds and functional groups.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6-Chloro-9beta,10alpha-pregna-4,6-diene-3,20-dione has a wide range of applications in scientific research, including :
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic uses, including hormone replacement therapy and treatment of certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 6-Chloro-9beta,10alpha-pregna-4,6-diene-3,20-dione involves its interaction with specific molecular targets and pathways . The compound binds to steroid hormone receptors, modulating gene expression and influencing various physiological processes. This interaction can affect cellular growth, differentiation, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9beta,10alpha-pregna-4,6-diene-3,20-dione: A closely related compound without the chlorine substitution.
6-Chloro-9beta,10alpha-pregna-1,4,6-triene-3,20-dione: Another similar compound with an additional double bond in the structure.
Uniqueness
6-Chloro-9beta,10alpha-pregna-4,6-diene-3,20-dione is unique due to its specific chlorination, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance its binding affinity to receptors and alter its metabolic stability.
Eigenschaften
CAS-Nummer |
4202-98-6 |
|---|---|
Molekularformel |
C21H27ClO2 |
Molekulargewicht |
346.9 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-6-chloro-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27ClO2/c1-12(23)15-4-5-16-14-11-19(22)18-10-13(24)6-8-21(18,3)17(14)7-9-20(15,16)2/h10-11,14-17H,4-9H2,1-3H3/t14-,15+,16-,17-,20+,21+/m0/s1 |
InChI-Schlüssel |
HSPLPABFDZTFJB-HGUQNLGYSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


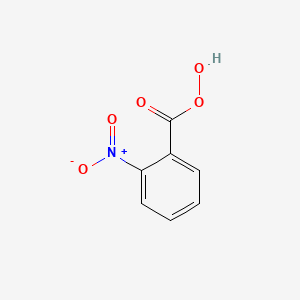
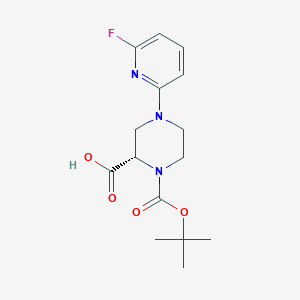
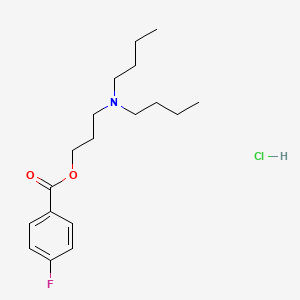
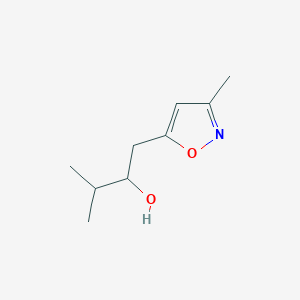
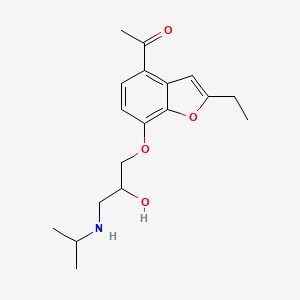
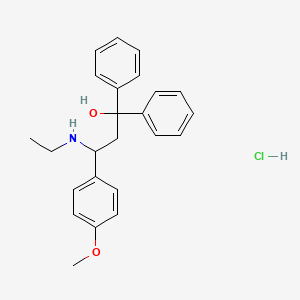
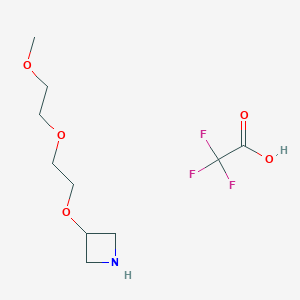
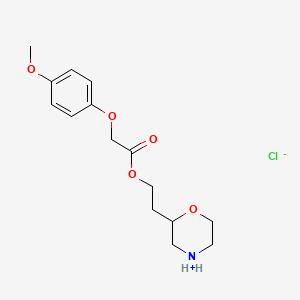

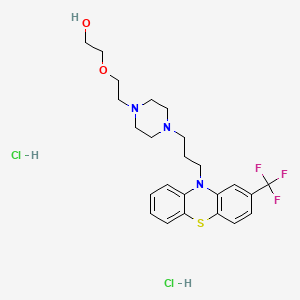
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B13735025.png)
